1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridines, characterized by a fused bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorophenyl group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications.
The synthesis of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, often utilizing catalysts to facilitate the formation of the pyrazolo[3,4-b]pyridine framework.
The molecular structure of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one features a pyrazole ring fused with a pyridine ring. The fluorophenyl moiety is attached at the first position of the pyrazole ring.
Cc1c[nH]c2c(cn1)nc(nc2=O)c(c1ccccc1F)FInChI=1S/C14H10FN3O/c15-11-6-2-1-4-9(11)12-14(18)16(17)13(12)19-10(18)5-7-20(19)8-3/h1-8H,(H4,17,18)The compound can participate in various chemical reactions typical for pyrazole derivatives, including:
These reactions are often conducted under controlled conditions to ensure selectivity and yield. Reaction monitoring can be achieved using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is primarily explored in the context of its biological activities. It may interact with specific receptors or enzymes within biological systems:
Research has indicated that compounds in this class exhibit potential anti-inflammatory and anticancer activities due to their ability to inhibit specific pathways involved in disease progression.
This comprehensive analysis highlights the significance of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in both synthetic and medicinal chemistry contexts, underscoring its potential for further research and application development.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: